(Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine
CAS No.:
Cat. No.: VC15979423
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | O-[(Z)-3-quinolin-3-ylprop-2-enyl]hydroxylamine |
| Standard InChI | InChI=1S/C12H12N2O/c13-15-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-6,8-9H,7,13H2/b4-3- |
| Standard InChI Key | QTNRHMRUPRTNOR-ARJAWSKDSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C(C=N2)/C=C\CON |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C=CCON |
Introduction
Chemical Structure and Configuration
The molecular structure of (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine comprises three key components:
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Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at the 3-position, conferring electron-deficient properties and enabling π-π stacking interactions .
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Allyl chain: A three-carbon unsaturated linker in the Z (cis) configuration, which influences steric and electronic interactions during chemical reactions.
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Hydroxylamine group (-ONH₂): A functional group known for its nucleophilic and redox-active behavior, often utilized in ligation chemistry and enzyme inhibition .
The Z configuration of the allyl group introduces steric constraints that may affect binding affinity in biological systems. Computational modeling of similar quinoline derivatives suggests that the spatial arrangement of substituents modulates interactions with target proteins, such as epidermal growth factor receptor (EGFR) .
Synthetic Strategies and Reaction Mechanisms
Precursor Synthesis: Quinolin-3-yl Derivatives
The synthesis of quinolin-3-yl derivatives typically begins with the functionalization of quinoline. For example, Michael addition reactions using acrylate esters have been employed to introduce allyl chains at the nitrogen or oxygen positions of quinolin-2-one analogs . While the cited study focuses on quinolin-2-one, analogous methods could be adapted for quinolin-3-yl systems:
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Michael Addition: Reaction of quinolin-3-ol with methyl acrylate in the presence of a base (e.g., NaOH) yields O-allyl intermediates.
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Chemoselective Alkylation: Competitive N- vs. O-alkylation can be controlled using palladium catalysts or sterically hindered bases, as demonstrated in quinolin-2-one systems .
Hydroxylamine Incorporation
Hydroxylamine derivatives are often synthesized via nucleophilic substitution or condensation. A plausible route for (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine involves:
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Hydrazide Formation: Reaction of an allyl ester intermediate with hydrazine hydrate, as shown for 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide (yield: 49–70%) .
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Oxidation/Reduction: Selective oxidation of hydrazides to hydroxylamines using mild oxidizing agents (e.g., m-CPBA) or reduction of nitro compounds.
Key challenges include preserving the Z configuration during functionalization. Stereocontrolled synthesis may require chiral catalysts or low-temperature conditions to minimize isomerization.
Spectroscopic Characterization
Hypothetical spectroscopic data for (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine can be extrapolated from related compounds:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
Biological Activity and Molecular Docking
While no direct studies on (Z)-O-(3-(Quinolin-3-yl)allyl)hydroxylamine exist, structurally related quinoline derivatives exhibit notable bioactivity:
Cytotoxicity and EGFR Inhibition
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Compound 9e (a quinolin-2-one derivative) showed potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.32 μM) and 97% EGFR inhibition (IC₅₀ = 16.89 nM) .
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Molecular docking revealed hydrogen bonding with Met 769 in EGFR’s active site, a conserved interaction in kinase inhibitors .
Hypothetical Mechanism for (Z)-Isomer
The Z configuration may enhance binding to EGFR by positioning the hydroxylamine group closer to catalytic residues. Computational modeling (e.g., AutoDock Vina) could predict a binding energy of −15 to −18 kcal/mol, comparable to Erlotinib (−17.89 kcal/mol) .
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